benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a formyl group at position 2 and a benzyl ester at position 3. The pyrazolo-pyrazine scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and participating in π-π interactions, making it valuable for drug discovery . The formyl group at position 2 introduces a reactive aldehyde functionality, enabling further derivatization (e.g., Schiff base formation), while the benzyl ester acts as a protective group that can be cleaved under hydrogenolysis conditions .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
benzyl 2-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c19-10-13-8-14-9-17(6-7-18(14)16-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,8,10H,6-7,9,11H2 |
InChI Key |
SCVUJCBXFCACES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Amide formation | Coupling agents (e.g., EDC, DCC) | Activation of carboxylic acid |
| 2 | Ring closure (cyclization) | Heating, dehydrating agents | Formation of pyrazolo-pyrazine |
| 3 | Formylation | Vilsmeier-Haack (POCl3, DMF) | Introduction of aldehyde group |
| 4 | Esterification | Benzyl alcohol, acid catalyst or coupling agents | Protection of carboxyl group |
| 5 | Hydrolysis/Dehydration | Acid/base hydrolysis, controlled heating | Final structural adjustments |
This synthetic route is adaptable for laboratory-scale synthesis and can be optimized for industrial production by adjusting reagent stoichiometry, solvent systems, and purification methods to maximize yield and purity.
Alternative Synthetic Approaches and Research Findings
Recent patent literature and research articles describe the synthesis of related pyrazolo[1,5-a]pyrazine derivatives, which provide insights into alternative methods that could be adapted for the target compound:
Use of halogenated intermediates (e.g., iodo or bromo derivatives) to facilitate Pd-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents on the pyrazolo-pyrazine core.
Employing protecting groups such as tert-butyl esters for enhanced stability during multi-step syntheses, although the benzyl ester is preferred for its ease of removal in final steps.
Application of nucleophilic substitution reactions on activated intermediates to introduce functional groups that may later be converted to the formyl group via oxidation or other transformations.
These alternative methods highlight the flexibility of the synthetic strategy and the potential for structural diversification.
Reaction Analysis and Functional Group Transformations
The formyl group at position 2 is a versatile functional handle that allows further chemical modifications:
Oxidation : The aldehyde can be oxidized to a carboxylic acid using oxidants such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction : Reduction of the formyl group to a primary alcohol can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution : The benzyl ester can be selectively cleaved or substituted under hydrogenolysis or nucleophilic substitution conditions, enabling further derivatization.
Table 2: Common Transformations of Functional Groups
| Transformation | Reagents/Conditions | Product Form |
|---|---|---|
| Oxidation | KMnO4, CrO3 (acidic medium) | Benzyl 2-carboxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate |
| Reduction | NaBH4, LiAlH4 | Benzyl 2-hydroxymethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate |
| Ester cleavage | Hydrogenolysis (Pd/C, H2) | 2-Formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylic acid |
These transformations are crucial for tailoring the compound’s properties for specific research or pharmaceutical applications.
Summary of Preparation Methods
| Preparation Aspect | Description | Notes |
|---|---|---|
| Starting Material | Pyrazole-3-carboxylic acid derivatives | Commercially available or synthesized |
| Key Synthetic Steps | Amide formation, ring closure, formylation, esterification | Multi-step, requiring careful control |
| Functional Group Handling | Formyl group installation and benzyl ester protection | Enables further chemical transformations |
| Reaction Conditions | Use of coupling agents, dehydrating agents, Vilsmeier-Haack reagents | Conditions optimized for yield and purity |
| Scale-up Considerations | Optimization of reaction parameters and purification | Stability of benzyl ester critical |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Benzyl 2-carboxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Reduction: Benzyl 2-hydroxymethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds related to benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate have been shown to selectively inhibit cancer cell growth. A specific derivative demonstrated the ability to induce apoptosis in H322 lung cancer cells containing a mutated p53 gene through a dose-dependent mechanism . This indicates the potential for developing targeted cancer therapies based on this scaffold.
Enzymatic Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Pyrazolo[1,5-a]pyrazines have been reported to exhibit inhibitory activity against various enzymes, including those involved in cancer progression and metabolic pathways. For example, certain derivatives have been identified as selective protein inhibitors, which could lead to the development of novel therapeutic agents targeting specific cancer-related pathways .
Neurological Applications
Research has indicated that derivatives of this compound can act as negative allosteric modulators of metabotropic glutamate receptor 2 (mGluR2). This modulation is significant for developing treatments for neurological disorders such as anxiety and depression, where glutamate signaling plays a critical role . The ability to fine-tune receptor activity presents a promising avenue for drug design.
Photophysical Properties
The pyrazolo[1,5-a]pyrazine framework exhibits notable photophysical properties that make it suitable for applications in material science. Its structural versatility allows for modifications that can enhance light absorption and emission characteristics. This property is particularly useful in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing various functional materials. Its ability to undergo post-functionalization reactions enables the creation of complex structures with tailored properties for specific applications in catalysis and sensor technology .
Case Study 1: Anticancer Derivatives
A study synthesized a series of substituted pyrazolo[1,5-a]pyrazine derivatives and evaluated their anticancer activities against multiple human cancer cell lines. The findings revealed that certain compounds exhibited significant cytotoxic effects, highlighting their potential as lead compounds in drug discovery .
Case Study 2: Enzyme Inhibition Studies
Another research effort focused on the structure-activity relationship of various pyrazolo[1,5-a]pyrazines as enzyme inhibitors. The study provided insights into how structural modifications influence inhibitory potency against specific targets, paving the way for rational drug design strategies aimed at enhancing efficacy and selectivity in therapeutic applications .
Mechanism of Action
The mechanism of action of benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Functional Group Reactivity
The structural analogues of this compound primarily differ in substituents at positions 2, 3, and 6 of the pyrazolo-pyrazine core, as well as the ester group at position 4. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₁₅H₁₄N₃O₃).
†Estimated from related analogues in .
Key Observations:
Ester Group Variation: The benzyl ester in the target compound contrasts with the more common tert-butyl esters in analogues. Benzyl esters are typically more labile under hydrogenolytic conditions, whereas tert-butyl esters offer superior stability during synthetic steps . Example: The tert-butyl group in facilitated Suzuki coupling without ester cleavage, highlighting its robustness .
Functional Group Reactivity: The formyl group at position 2 in the target compound is highly reactive, enabling nucleophilic additions or condensations. This contrasts with bromo () and amino () substituents, which are used for cross-coupling and amide formation, respectively . In , the cyclopropyl and carboxamide groups at position 6 were critical for anti-HBV activity, demonstrating the impact of substituent choice on biological activity .
Synthetic Utility: Bromo-substituted analogues (e.g., ) serve as intermediates for Pd-catalyzed reactions, while amino derivatives () are precursors for peptide coupling .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Safety data for tert-butyl derivatives (–9) suggest skin/eye irritation risks, which may extend to the benzyl analogue due to structural similarities .
Biological Activity
Benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound noted for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that includes both pyrazole and pyrazine rings. Its molecular formula is , and it has a molecular weight of approximately 285.30 g/mol . The unique arrangement of functional groups contributes to its biological activity.
This compound acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. By influencing mGluR2 receptor activity, this compound may help regulate neurotransmission and synaptic plasticity .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory and neuroprotective properties. These effects suggest potential therapeutic applications in conditions characterized by neuroinflammation .
Antimicrobial Activity
In addition to its neurological applications, this compound has shown promise in antimicrobial evaluations. Studies have reported its effectiveness against various bacterial strains, indicating a broader spectrum of biological activity .
Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : The compound is synthesized through multi-step reactions that enhance its yield and purity. Techniques include nucleophilic attacks facilitated by the electron-donating and withdrawing characteristics of substituents on the pyrazole ring .
- Binding Affinity Studies : Interaction studies utilizing radiolabeled ligand binding assays demonstrate that this compound has a significant binding affinity for mGluR2 receptors. Electrophysiological recordings further elucidate its modulatory effects on receptor activity .
Comparative Analysis with Related Compounds
The following table summarizes structural analogs and their notable features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₅H₁₄BrN₃O₃ | Brominated derivative with enhanced reactivity |
| Benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₅H₁₄F₃N₃O₃ | Incorporates trifluoromethyl group for increased lipophilicity |
| Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₄H₁₈N₄O₂ | Simplified structure with potential for different biological activity |
These compounds illustrate how variations in substituents can influence biological activity and pharmacological properties.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Neuroprotection Against Glutamate Toxicity : In vitro studies demonstrated that this compound could mitigate neuronal damage induced by excessive glutamate levels.
- Antimicrobial Efficacy : Evaluations against common pathogens revealed significant inhibition rates comparable to standard antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
